2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetonitrile
Overview
Description
2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetonitrile is an organic compound with the molecular formula C7H9N3. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Scientific Research Applications
Synthesis of Metallomacrocyclic Complexes
Research has shown the synthesis and characterization of metallomacrocyclic palladium(II) complexes with new hybrid pyrazole ligands, demonstrating the creation of monomer or dimer complexes depending on the solvent used. These complexes have been characterized through diffusion NMR studies and theoretical calculations, revealing their potential in understanding complex chemical structures and reactions (Guerrero et al., 2008).
Photoinduced Electron Transfer Reactions
Another study highlights the photoinduced electron transfer reaction of 3,3-Dimethyl-3H-pyrazoles, leading to the formation of solvent adducts through cyclopropene derivatives. This indicates the potential for using such compounds in photochemical applications and the study of electron transfer mechanisms (Miyagawa et al., 1997).
Catalysis and Arylation
Palladium(II) complexes bearing a pyrazolin-5-ylidene ligand have been synthesized and employed as catalysts for direct arylation, showcasing the role of these complexes in facilitating chemical reactions and their application in organic synthesis (Bernhammer & Huynh, 2012).
Lanthanide Complexes
The formation of strongly luminescent self-assembled heterodinuclear d−f complexes using segmental ligands containing heterocyclic imines and carboxamide binding units was studied. These findings could influence the development of new materials with specific photophysical properties (Piguet et al., 1996).
Safety and Hazards
The safety information for “2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetonitrile” indicates that it has several hazard statements, including H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,
Properties
IUPAC Name |
2-(1,5-dimethylpyrazol-3-yl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3/c1-6-5-7(3-4-8)9-10(6)2/h5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VATJIQKCMWMOIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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